molecular formula C14H19NO6S B2867290 Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate CAS No. 866152-79-6

Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate

Cat. No. B2867290
CAS RN: 866152-79-6
M. Wt: 329.37
InChI Key: ADIQIJRZGRHAMK-UHFFFAOYSA-N
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Description

“Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate” is a chemical compound with the molecular formula C14H19NO6S and a molecular weight of 329.36876 .

Scientific Research Applications

Synthesis of Polyhydroquinoline Derivatives

One significant application is in the synthesis of polyhydroquinoline derivatives using Bronsted acidic ionic liquid catalysts. This method is advantageous due to its simplicity, cleanliness, high yield, and short reaction time. The catalyst used can be recycled and reused multiple times without losing its activity (Khaligh, 2014).

Catalyst in Formylation Reactions

Another application is in the use of novel and green catalysts for the formylation of alcohols and amines with ethyl formate. This process is notable for its mild conditions and room temperature operation, highlighting the catalyst's effectiveness in facilitating environmentally friendly chemical reactions (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Helicity Induction in Polymers

Research has also explored the helicity induction on poly(phenylacetylene)s bearing phosphonic acid pendants. This involves the complexation with various chiral amines through noncovalent acid−base interactions, resulting in a predominantly one-handed helical conformation. Such materials have potential applications in creating chiral environments for enantioselective reactions or as chiral sensors (Onouchi et al., 2004).

Ionic Liquid as a Homogeneous Catalyst

Ionic liquids have been utilized as novel, highly efficient, and homogeneous catalysts for various organic transformations. These catalysts support multiple one-pot multi-component reactions, offering benefits such as high yields, clean processes, low cost, and environmentally friendly conditions (Zare et al., 2012).

Physicochemical Properties and Complex Formation

The study of acid-base properties, solubility, and chemical stability of similar sulfonylamino compounds, along with their ability to form complexes with metals like Cu(II), Co(II), and Ni(II), indicates their potential application in creating metal complexes for catalysis or material science applications (Chekanova et al., 2014).

properties

IUPAC Name

ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S/c1-4-21-14(16)10-8-15(9-10)22(17,18)13-7-11(19-2)5-6-12(13)20-3/h5-7,10H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIQIJRZGRHAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332380
Record name ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866152-79-6
Record name ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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